(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c19-13-3-4-16-12(8-13)9-17(25-16)18(21)20-6-5-15(10-20)26(22,23)11-14-2-1-7-24-14/h1-4,7-9,15H,5-6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFGEROICMDCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure have been shown to have strong electron-withdrawing ability due to the presence of the sulfone group. This suggests that the compound could potentially interact with electron-rich targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other compounds, it can be inferred that the sulfone group in the compound could act as an electron-output site. This means that the compound could potentially interact with its targets by accepting electrons from them.
Biochemical Pathways
Compounds with similar structures have been used in the construction of copolymers for photocatalytic hydrogen evolution. This suggests that the compound could potentially affect pathways related to electron transfer and energy production.
Result of Action
Compounds with similar structures have been shown to have high photocatalytic activities. This suggests that the compound could potentially have a significant impact on energy production at the molecular level.
Biological Activity
The compound (5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a fused thiophene and benzene ring system, a furan moiety, and a pyrrolidine derivative. The addition of a fluorine atom enhances its electronic properties, potentially influencing its biological activity. This article explores the biological activities associated with this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 379.42 g/mol. Its unique structure allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.42 g/mol |
| CAS Number | Not specified |
Biological Activities
Research indicates that This compound exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, likely through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Its analgesic effects may be attributed to its ability to modulate pain pathways in the nervous system.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, possibly through interference with cell cycle regulation.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Biological Targets : The thiophene and furan rings are known to interact with various receptors and enzymes, influencing multiple signaling pathways.
- Computer-Aided Predictions : Computational models have suggested potential interactions with targets involved in inflammation and cancer progression, highlighting the need for further experimental validation.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds that exhibit notable biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole core with fluorine | Anticancer properties |
| Benzothiazole derivatives | Benzothiazole ring | Antimicrobial activity |
| Pyrrolidine derivatives | Pyrrolidine ring with varied substituents | Analgesic effects |
The combination of a fluorinated benzo[b]thiophene with a furan-substituted pyrrolidine moiety provides distinct electronic properties and biological interactions not found in other similar compounds.
Q & A
Q. What synthetic strategies are recommended for constructing the benzo[b]thiophene and pyrrolidine sulfonyl moieties in this compound?
- Methodological Answer: The benzo[b]thiophene core can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling using halogenated thiophene precursors . For the pyrrolidine sulfonyl group, sulfonylation of pyrrolidine intermediates with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., NaH in DMF) is common. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer: Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorobenzothiophene proton environments at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.4 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ expected within ±2 ppm accuracy) .
- X-ray crystallography : Resolve stereochemistry at the pyrrolidine sulfonyl group, if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported biological activity data for analogs?
- Methodological Answer:
- Dose-response profiling : Compare IC50 values across assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects .
- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate contributions of specific substituents .
Q. How can reaction conditions be optimized for the sulfonylation step to minimize byproducts?
- Methodological Answer:
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition .
- Solvent selection : Replace DMF with dichloromethane for better solubility of hydrophobic intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance sulfonylation efficiency .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular docking : Perform AutoDock Vina simulations with protein targets (e.g., serotonin receptors) to prioritize in vitro testing .
Contradictions & Recommendations
- Synthetic Routes : emphasizes low-temperature sulfonylation, while reports room-temperature success with ZnCl2. Researchers should test both conditions based on substrate stability.
- Biological Assays : Discrepancies in activity data ( vs. ) may arise from assay protocols (e.g., cell line variability). Standardize protocols using CLSI guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
